molecular formula C80H122N22O19 B1611698 Neurotensin, trp(11)- CAS No. 75644-95-0

Neurotensin, trp(11)-

Cat. No. B1611698
CAS RN: 75644-95-0
M. Wt: 1696 g/mol
InChI Key: XHUBQRRWQWIRQR-HDZFXEKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neurotensin, trp(11)- is a compound with the molecular formula C80H122N22O191. It is a tridecapeptide that exhibits antinociceptive, pro-inflammatory, and gastrointestinal motility modulating activities2. Neurotensin induces contractions in smooth muscle cells, playing a role in regulating digestive activity in vitro and in vivo2.



Synthesis Analysis

The synthesis of Neurotensin, trp(11)- has been described in several studies. One method involves solid phase procedure on an experimental support, Pab-resin, alpha- (4-chloromethylphenylacetamido)-benzyl copoly (styrene 1 per cent divinylbenzene)3. Another study shows that iodination of [Trp11]-neurotensin, a neurotensin analogue in which tyrosine 11 has been substituted by a tryptophan, led to the incorporation of one or two iodine atoms on the single tyrosine residue in position 34.



Molecular Structure Analysis

The molecular structure of Neurotensin, trp(11)- has been studied using various spectroscopy techniques, including NMR56. However, conformer generation is disallowed since too many atoms, too flexible1.



Chemical Reactions Analysis

The kinetic mechanism of neurotensin recognition by neurotensin receptor 1 (NTS1) has been investigated using 19F-NMR, hydrogen-deuterium exchange mass spectrometry and stopped-flow fluorescence spectroscopy5. The results indicate slow-exchanging conformational heterogeneity on the extracellular surface of ligand-bound NTS15.



Physical And Chemical Properties Analysis

Neurotensin, trp(11)- has a molecular weight of 1696.0 g/mol1. The IUPAC name, InChI, InChIKey, Canonical SMILES, and Isomeric SMILES are also provided in the PubChem database1.


Scientific Research Applications

The Role of Neurotensin in Physiologic and Pathologic Processes Neurotensin, a 13-amino acid peptide, plays a significant role in both the central nervous system and the gastrointestinal tract, influencing various physiologic and pathologic processes. Its functions range from impacting central nervous system and gastrointestinal processes to being implicated in diseases such as schizophrenia and colorectal cancer. The development of neurotensin-based pharmacologic agents for treating these conditions has been successfully demonstrated in animal models, highlighting the peptide's therapeutic potential (Mustain, Rychahou, & Evers, 2011).

Tryptophan Metabolic Pathways and Brain Serotonergic Activity Tryptophan, the precursor of serotonin, has been shown to play a crucial role in the brain's serotonergic system, influencing behaviors and neuroendocrinology. Elevated dietary tryptophan can suppress aggressive behavior and affect post-stress plasma cortisol concentrations, mediated by the brain serotonergic system. This review emphasizes the complex role of tryptophan in neurotransmission and its implications for dietary interventions and mental health treatments (Höglund, Øverli, & Winberg, 2019).

Neurotensin in Reward Processes Neurotensin's role in reward-related behaviors, particularly its signaling in key brain regions like the ventral tegmental area and nucleus accumbens, is highlighted. This complex role suggests further research into neurotensinergic signaling could unravel novel insights into reward mechanisms and potential therapeutic targets for addiction and mood disorders (Torruella-Suárez & McElligott, 2020).

Neurotensin and Neurotensin Receptors in Pain Modulation A review focusing on neurotensin and its receptors elucidates their involvement in pain modulation, distinguishing NT's antinociceptive effects from opioid analgesia. This creates an opportunity for developing hybrid analgesics that might activate both opioid and NT antinociceptive pathways, suggesting a future for neurotensin-based analgesics (Kleczkowska & Lipkowski, 2013).

Neurotensin's Involvement in Reproductive Functions This review brings attention to neurotensin's significant involvement in reproductive functions, including its autocrine role in ovulation mechanisms and its paracrine effect enhancing spermatozoa's acrosome reaction. These findings suggest neurotensin's potential in improving in vitro fertilization outcomes and highlight the peptide's broader physiological roles beyond its known effects in the nervous and gastrointestinal systems (Arbogast et al., 2023).

Safety And Hazards

There is limited information available on the safety and hazards of Neurotensin, trp(11)-.


properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C80H122N22O19/c1-7-44(6)65(75(117)99-59(78(120)121)37-43(4)5)100-72(114)57(39-46-41-89-49-17-9-8-16-48(46)49)98-74(116)61-22-15-35-102(61)77(119)54(20-13-33-88-80(85)86)93-66(108)50(19-12-32-87-79(83)84)92-73(115)60-21-14-34-101(60)76(118)53(18-10-11-31-81)94-71(113)58(40-62(82)104)97-68(110)52(28-30-64(106)107)91-70(112)56(38-45-23-25-47(103)26-24-45)96-69(111)55(36-42(2)3)95-67(109)51-27-29-63(105)90-51/h8-9,16-17,23-26,41-44,50-61,65,89,103H,7,10-15,18-22,27-40,81H2,1-6H3,(H2,82,104)(H,90,105)(H,91,112)(H,92,115)(H,93,108)(H,94,113)(H,95,109)(H,96,111)(H,97,110)(H,98,116)(H,99,117)(H,100,114)(H,106,107)(H,120,121)(H4,83,84,87)(H4,85,86,88)/t44-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,65-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUBQRRWQWIRQR-HDZFXEKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(C)C)NC(=O)C6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H122N22O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00226566
Record name Neurotensin, trp(11)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00226566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1696.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neurotensin, trp(11)-

CAS RN

75644-95-0
Record name Neurotensin, trp(11)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075644950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neurotensin, trp(11)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00226566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Neurotensin, trp(11)-
Reactant of Route 2
Reactant of Route 2
Neurotensin, trp(11)-
Reactant of Route 3
Reactant of Route 3
Neurotensin, trp(11)-
Reactant of Route 4
Reactant of Route 4
Neurotensin, trp(11)-
Reactant of Route 5
Reactant of Route 5
Neurotensin, trp(11)-
Reactant of Route 6
Reactant of Route 6
Neurotensin, trp(11)-

Citations

For This Compound
1
Citations
MA Baird - 2018 - soar.wichita.edu
Proteins often include covalently bound chemical groups (post-translational modifications, PTMs) that alter their biological functions. Attachment of the same PTM on alternative sites …
Number of citations: 1 soar.wichita.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.